An In-Depth Technical Guide to the Core Properties of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
An In-Depth Technical Guide to the Core Properties of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Rigid Fluorophore with Exceptional Photophysical Characteristics
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, a unique polycyclic aromatic hydrocarbon, has garnered significant attention within the scientific community for its remarkable photophysical properties. Its rigid, planar structure, a direct consequence of the sp³-hybridized carbon bridges, minimizes non-radiative decay pathways, leading to exceptionally high photoluminescence quantum yields. This technical guide provides a comprehensive overview of the fundamental properties of this molecule, including its synthesis, molecular structure, spectroscopic signature, and applications in advanced materials science.
Molecular Structure and Chemical Identity
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a derivative of the indeno[2,1-a]indene core, featuring four methyl groups at the 5 and 10 positions. These methyl groups enhance the molecule's solubility and modulate its electronic properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀ | [1][2] |
| Molecular Weight | 260.37 g/mol | [1][2] |
| CAS Number | 89057-44-3 | [1] |
| Synonyms | Indeno[2,1-a]indene, 5,10-dihydro-5,5,10,10-tetramethyl- | [1] |
The core indeno[2,1-a]indene framework can be conceptualized as a "stiff stilbene," where the ethylene bridge is locked into a planar conformation. This structural rigidity is the cornerstone of its unique photophysical behavior.
Synthesis and Elucidation of Structure
The synthesis of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene typically involves a multi-step organic reaction sequence. One documented method commences with 5,10-tetrahydrodianaphthene.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol
To a solution of 5,10-tetrahydrodianaphthene (10 mmol) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (60 mmol, 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred for a period to ensure complete deprotonation. Subsequently, iodomethane (60 mmol) is introduced, and the reaction is allowed to warm to room temperature and stirred for approximately 3 hours. The reaction is then quenched by the addition of 1N hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene.
Spectroscopic and Physicochemical Properties
Spectroscopic Data
While specific spectra for 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene are not publicly available, analysis of its derivatives allows for the prediction of its spectral characteristics. For instance, a conjugate of this molecule with a binaphthyl unit exhibits characteristic peaks in its ¹H and ¹³C NMR spectra, confirming the presence of the tetramethyl-dihydroindenoindene core.
Mass spectrometry of the title compound shows a molecular ion peak consistent with its molecular formula of C₂₀H₂₀.
Crystallographic Data
Detailed crystallographic data for 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene is not currently available in the Cambridge Structural Database. However, the crystal structure of the parent compound, 5,10-dihydroindeno[2,1-a]indene (C₁₆H₁₂), has been determined.[3] The parent molecule is essentially planar, and it crystallizes in the triclinic space group P-1.[3] It is anticipated that the tetramethyl derivative will also adopt a largely planar conformation, with the methyl groups extending out of the plane of the aromatic core.
| Crystallographic Data for 5,10-Dihydroindeno[2,1-a]indene | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6819 (9) |
| b (Å) | 9.7758 (11) |
| c (Å) | 15.0021 (17) |
| α (°) | 99.733 (11) |
| β (°) | 90.523 (9) |
| γ (°) | 108.790 (10) |
| Volume (ų) | 1040.6 (2) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.255 |
| Data sourced from Detert, H. & Schollmeyer, D. (2019).[3] |
Reactivity and Chemical Behavior
The electron-rich π-system of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene makes it susceptible to electrophilic attack. Protonation of this compound with a superacid system (HSO₃F-SO₂ClF-CD₂Cl₂) at low temperatures (-80 °C) leads to the formation of a long-lived 5,5,10,10-tetramethyl-2H-5,10-dihydroindeno[2,1-a]indenium ion.[4] Upon warming, this carbocation undergoes isomerization.[4] This reactivity highlights the stability of the carbocation intermediates that can be formed from this rigid hydrocarbon framework.
Photophysical Properties and Applications
The most notable feature of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene is its exceptional photophysical performance, which stems from its rigid and planar molecular architecture.
High Photoluminescence Quantum Yield
This compound, sometimes referred to as a carbon-bridged oligo(phenylenevinylene) (COPV), consistently exhibits photoluminescence quantum yields (PLQY) exceeding 0.95.[1] The sp³-hybridized carbon bridges at the 5 and 10 positions lock the phenylenevinylene backbone into a coplanar configuration, which minimizes rotational and vibrational modes that typically lead to non-radiative decay in more flexible fluorophores.[1]
Applications in Organic Electronics
The high PLQY makes this molecule and its derivatives highly promising for applications in organic light-emitting diodes (OLEDs) and other photonic devices.[1] Its rigid structure contributes to good thermal stability, another crucial factor for device longevity.
Chiroptical Properties
When conjugated with chiral moieties, such as 2,2'-dioctyloxy-1,1'-binaphthyl, the resulting materials exhibit circularly polarized luminescence (CPL).[4] These chiral conjugates have shown high dissymmetry factors while maintaining the high photoluminescence quantum yields of the core fluorophore.[4] This makes them attractive candidates for applications in 3D displays, spintronics, and as chiral probes.
Future Outlook and Conclusion
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene stands out as a highly efficient and robust fluorophore. Its unique structural rigidity provides a platform for designing advanced materials with tailored photophysical properties. While a complete set of experimental data for the parent compound is yet to be consolidated in the public domain, the available information on its derivatives clearly demonstrates the immense potential of this molecular scaffold. Further research into the synthesis of novel derivatives and a deeper exploration of their applications in organic electronics and chiroptical materials are anticipated to yield exciting advancements in these fields. The full characterization of the parent compound, including its definitive crystal structure and detailed spectroscopic data, remains a key area for future investigation.
References
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Detert, H. & Schollmeyer, D. (2019). 5,10-Dihydroindeno[2,1-a]indene. IUCrData, 4, x191179. [Link]
- Genaev, A. M., Sal'nikov, G. E., & Shubin, V. G. (2001). Long-Lived Carbocations: Generation from 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, Structure, and Rearrangements. Russian Journal of Organic Chemistry, 37(9), 1255–1258.
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Iwata, K., et al. (2024). Circularly polarized luminescence and high photoluminescence quantum yields from rigid 5,10-dihydroindeno[2,1-a]indene and 2,2′-dialkoxy-1,1′-binaphthyl conjugates and copolymers. RSC Advances, 14(10), 7251-7256. [Link]
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PubChem. (n.d.). 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene. Retrieved from [Link]
